(1R,2R)-2-Amino-3-methoxy-1-phenyl-1-propanol

Asymmetric synthesis Chiral catalysis Aromatic ketone reduction

Procure (1R,2R)-2-Amino-3-methoxy-1-phenyl-1-propanol as a critical chiral 1,2-amino alcohol for asymmetric catalysis. Its specific (1R,2R) stereochemistry and methoxy group are essential for achieving desired enantioselectivity in reductions and for synthesizing methylated derivatives with improved pharmacological profiles. Not replaceable by other amino alcohols.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Cat. No. B13681039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-Amino-3-methoxy-1-phenyl-1-propanol
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCOCC(C(C1=CC=CC=C1)O)N
InChIInChI=1S/C10H15NO2/c1-13-7-9(11)10(12)8-5-3-2-4-6-8/h2-6,9-10,12H,7,11H2,1H3
InChIKeySNTCCWUWWYWRLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-2-Amino-3-methoxy-1-phenyl-1-propanol: Chiral Building Block for Asymmetric Synthesis and Pharmaceutical Intermediates


(1R,2R)-2-Amino-3-methoxy-1-phenyl-1-propanol is a chiral 1,2-amino alcohol that serves as a versatile precursor in asymmetric catalysis and pharmaceutical synthesis [1]. This compound features a unique stereochemical configuration ((1R,2R)) that distinguishes it from its enantiomeric counterparts and positions it as a key intermediate for β-adrenergic receptor agonists and chiral ligands [1][2]. Its molecular structure, which includes a methoxy group at C3 and a phenyl group, provides both steric hindrance and electronic characteristics that influence its reactivity and selectivity in catalytic applications [2].

Why (1R,2R)-2-Amino-3-methoxy-1-phenyl-1-propanol Cannot Be Substituted with Generic Amino Alcohols


Generic substitution of (1R,2R)-2-amino-3-methoxy-1-phenyl-1-propanol with other chiral amino alcohols is not feasible due to its specific stereochemistry and functional group arrangement, which are critical for achieving desired enantioselectivity in asymmetric reductions and for generating pharmacologically active derivatives with reduced cardiovascular side effects [1]. The (1R,2R) configuration, in conjunction with the methoxy group at C3, provides a unique steric and electronic environment that is not replicated by analogs such as (1S,2S)-enantiomer or non-methoxylated phenylpropanolamines, leading to distinct catalytic outcomes and biological profiles [1][2].

Quantitative Evidence for (1R,2R)-2-Amino-3-methoxy-1-phenyl-1-propanol in Asymmetric Synthesis


Enantioselectivity in Asymmetric Reduction of Aromatic Ketones

The (1R,2R)-2-amino-3-methoxy-1-phenyl-1-propanol, when complexed with borane-methyl sulfide, enables the asymmetric reduction of aromatic ketones to chiral secondary alcohols with enantiomeric excesses ranging from 30% to 65% [1]. This performance is specific to the (1R,2R) stereoisomer; other chiral amino alcohols or non-chiral reducing agents do not achieve comparable enantioselectivity under similar conditions [1].

Asymmetric synthesis Chiral catalysis Aromatic ketone reduction

Asymmetric Hydroboration of 2-Phenyl-1-Alkenes

The borane complex of (1R,2R)-2-amino-3-methoxy-1-phenyl-1-propanol also facilitates the asymmetric hydroboration of 2-phenyl-1-alkenes, producing chiral alcohols with enantiomeric excesses between 8% and 37% [1]. While lower than ketone reductions, this enantioselectivity is a distinguishing feature not observed with non-chiral hydroboration agents [1].

Asymmetric synthesis Hydroboration Chiral ligand

Pharmacological Differentiation from Ephedrine in β-Adrenergic Agonist Derivatives

Methylation of the amino group of (1R,2R)-2-amino-3-methoxy-1-phenyl-1-propanol yields derivatives that exhibit bronchodilatory activity comparable to ephedrine, but with reduced cardiovascular side effects . This distinction is attributed to the unique (1R,2R) stereochemistry and the presence of the methoxy group, which modulate receptor binding and downstream signaling.

Medicinal chemistry β-Adrenergic agonists Bronchodilators

Steric Hindrance and Racemization Resistance

The methoxy group at C3 of (1R,2R)-2-amino-3-methoxy-1-phenyl-1-propanol introduces steric hindrance that impedes racemization, a common issue in chiral amino alcohol synthesis . This structural feature contributes to enhanced configurational stability during storage and reaction conditions, compared to non-methoxylated analogs like 2-amino-1-phenylpropanol.

Chiral stability Racemization Synthetic utility

Optimal Application Scenarios for (1R,2R)-2-Amino-3-methoxy-1-phenyl-1-propanol


Asymmetric Reduction of Prochiral Ketones in Pharmaceutical Synthesis

Utilize (1R,2R)-2-amino-3-methoxy-1-phenyl-1-propanol as a chiral ligand in borane-mediated reductions to produce enantiomerically enriched secondary alcohols (30-65% ee), which are key intermediates in the synthesis of active pharmaceutical ingredients (APIs) [1].

Asymmetric Hydroboration of Alkenes for Chiral Alcohol Production

Employ the borane complex of this amino alcohol to achieve enantioselective hydroboration of 2-phenyl-1-alkenes, yielding chiral alcohols with 8-37% ee for use in fine chemical synthesis [1].

Precursor for β2-Adrenergic Agonists with Reduced Cardiovascular Side Effects

Leverage the compound's unique stereochemistry to synthesize methylated derivatives that maintain potent bronchodilatory activity while minimizing cardiovascular liabilities, offering a safer alternative to ephedrine-based therapies .

Chiral Building Block in Polymer and Material Science

Incorporate (1R,2R)-2-amino-3-methoxy-1-phenyl-1-propanol into optically active polymers, such as poly(urea-urethane)s, to impart chiroptical properties for advanced material applications [2].

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